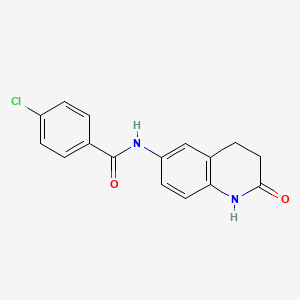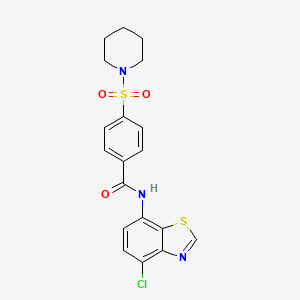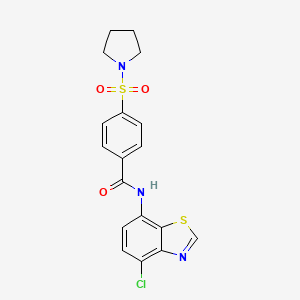![molecular formula C18H13ClF2N2O2 B6568203 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1021265-01-9](/img/structure/B6568203.png)
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, also known as 2-CPA, is a synthetic compound with multiple scientific applications. It is a derivative of the phenylacetamide class of compounds, and is used as a pharmaceutical intermediate, a research tool, and a bioactive compound. 2-CPA has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug.
科学研究应用
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its ability to modulate various biological pathways and its ability to act as a pro-drug. In addition, this compound has been studied for its potential to be used as an inhibitor of cytochrome P450 enzymes, and as a substrate for the cytochrome P450 enzymes.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is not fully understood. However, it is believed that this compound is metabolized by cytochrome P450 enzymes to form an active metabolite, which then binds to and activates various cellular targets. This activation of cellular targets is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound has been shown to modulate various biological pathways, including those involved in the regulation of cell proliferation, cell death, and immune system function. Furthermore, this compound has been shown to have a pro-drug effect, meaning that it can be metabolized by the body to form an active metabolite, which then binds to and activates various cellular targets.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. In addition, it is a relatively non-toxic compound and has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound and the mechanism of action is not fully understood. In addition, the effects of this compound on humans are not fully known, and it is not approved for use in humans.
未来方向
There are several possible future directions for the study of 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide. These include further research into the mechanism of action of this compound, as well as further research into its potential to be used as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research into the effects of this compound on humans is needed. Finally, further research into the potential of this compound to be used as a pro-drug is needed.
合成方法
2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and 2,4-difluorophenylacetyl chloride in the presence of a base, such as sodium carbonate, to form 2-chlorophenyl-N-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methylacetamide. The second step involves the reaction of the product from the first step with a base, such as sodium bicarbonate, to form this compound.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBIVDWINUNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)
![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)
![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)


![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)
![4-chloro-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6568177.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6568183.png)
![6-({4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568197.png)